2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes multiple methoxy groups and a phthalazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with the phenylethylamine derivative: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including potential enzyme inhibition or receptor binding.
Medicine: Exploring its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
Uniqueness
2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)7-8-23-21(26)13-25-22(27)16-11-20(31-4)19(30-3)10-15(16)12-24-25/h5-6,9-12H,7-8,13H2,1-4H3,(H,23,26) |
InChI Key |
NRUFKOREZUZNGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=C(C=C3C=N2)OC)OC)OC |
Origin of Product |
United States |
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